molecular formula C10H10O2 B1447947 2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde CAS No. 150251-25-5

2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde

Cat. No.: B1447947
CAS No.: 150251-25-5
M. Wt: 162.18 g/mol
InChI Key: COKLAMNWIKZGIN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde is a chemical compound characterized by its molecular structure, which includes a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and an oxoacetaldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,5-dimethylbenzaldehyde as the starting material.

  • Oxidation Reaction: The benzaldehyde undergoes an oxidation reaction to form the corresponding carboxylic acid.

  • Reduction Reaction: The carboxylic acid is then reduced to form the aldehyde group, resulting in this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

  • Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme mechanisms and biochemical pathways.

  • Industry: The compound can be utilized in the production of materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

  • 2-(3,5-Dimethylphenyl)quinoline: This compound shares a similar phenyl ring structure but has a different functional group.

  • 2-(3,5-Dimethylphenyl)acetaldehyde: This compound has a similar aldehyde group but lacks the oxo group.

Uniqueness: 2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde is unique due to its specific combination of the phenyl ring with the oxoacetaldehyde group, which imparts distinct chemical properties and reactivity compared to similar compounds.

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Properties

IUPAC Name

2-(3,5-dimethylphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKLAMNWIKZGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 2
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 3
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 4
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 5
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 6
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde

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